8'-[(4-ethylpiperazin-1-yl)methyl]-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione
Description
8’-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE is a synthetic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, hydroxy groups, and bichromene moieties, which contribute to its diverse chemical properties and reactivity.
Properties
Molecular Formula |
C25H24N2O5 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C25H24N2O5/c1-2-26-9-11-27(12-10-26)15-20-21(28)8-7-17-18(14-23(29)32-24(17)20)19-13-16-5-3-4-6-22(16)31-25(19)30/h3-8,13-14,28H,2,9-12,15H2,1H3 |
InChI Key |
HQQDLZIYDGKGOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylpiperazine with a suitable aldehyde or ketone, followed by cyclization and oxidation steps to form the bichromene structure. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8’-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH ranges to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield diketones, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives .
Scientific Research Applications
8’-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 8’-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and triggering downstream signaling cascades. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- 8-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7-HYDROXY-4-METHYL-3-PHENYL-2H-CHROMEN-2-ONE
- 8-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7-HYDROXY-3-(4-METHOXYPHENOXY)CHROMEN-4-ONE
Uniqueness
Compared to similar compounds, 8’-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE stands out due to its unique bichromene structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
